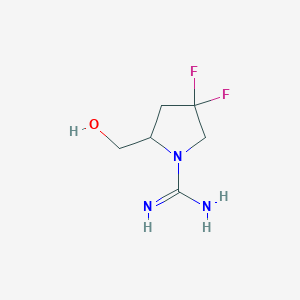![molecular formula C8H15NO B13342859 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13342859.png)
5-Methyloctahydrocyclopenta[c]pyrrol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyloctahydrocyclopenta[c]pyrrol-5-ol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. This compound is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, and is characterized by its octahydrocyclopenta[c]pyrrol structure with a hydroxyl group at the 5-position and a methyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr pyrrole synthesis is a well-known method for preparing pyrrole derivatives . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
5-Methyloctahydrocyclopenta[c]pyrrol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and methyl groups on the pyrrole ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the alcohol. Substitution reactions can introduce various functional groups onto the pyrrole ring .
科学的研究の応用
5-Methyloctahydrocyclopenta[c]pyrrol-5-ol has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of various materials and chemicals, including polymers and pharmaceuticals.
作用機序
The mechanism of action of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, thereby affecting various biological processes . For example, it may inhibit protein kinases or interact with G-protein coupled receptors, leading to changes in cellular signaling pathways .
類似化合物との比較
Similar Compounds
Pyrrole: A simpler analog of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol, pyrrole is a five-membered nitrogen-containing heterocycle with diverse biological activities.
2-Methylpyrrole: Similar to pyrrole but with a methyl group at the 2-position, this compound also exhibits various biological properties.
5-Hydroxy-2-methylpyrrole: This compound has a hydroxyl group at the 5-position and a methyl group at the 2-position, similar to this compound.
Uniqueness
This compound is unique due to its octahydrocyclopenta[c]pyrrol structure, which imparts specific chemical and biological properties. The presence of both hydroxyl and methyl groups on the pyrrole ring enhances its reactivity and potential for diverse applications.
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
5-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol |
InChI |
InChI=1S/C8H15NO/c1-8(10)2-6-4-9-5-7(6)3-8/h6-7,9-10H,2-5H2,1H3 |
InChIキー |
ISQVJHQHQBFQRB-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2CNCC2C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



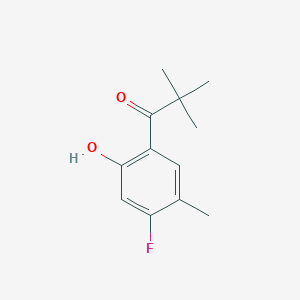
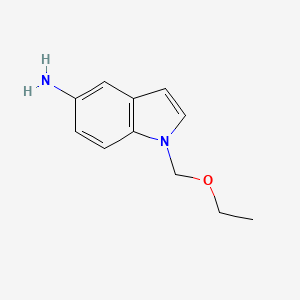
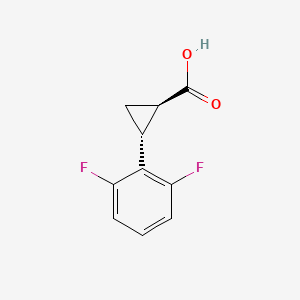
![Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate](/img/structure/B13342815.png)
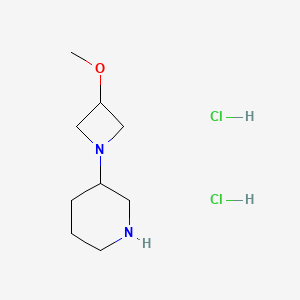
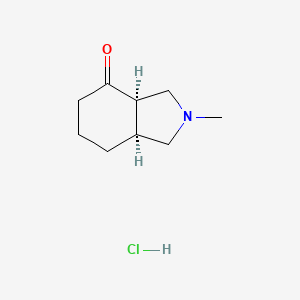
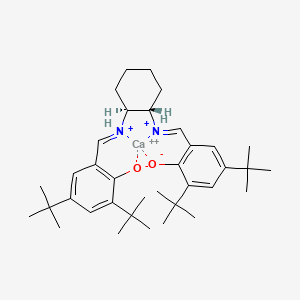
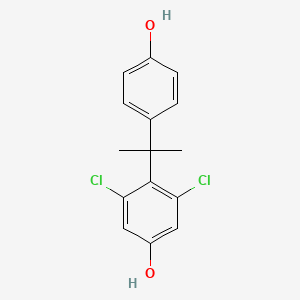
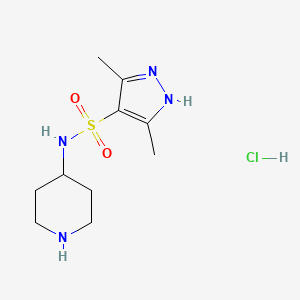

![3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13342864.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide](/img/structure/B13342865.png)
